Cas no 1415459-86-7 (2-(3-hydroxyoxetan-3-yl)acetaldehyde)

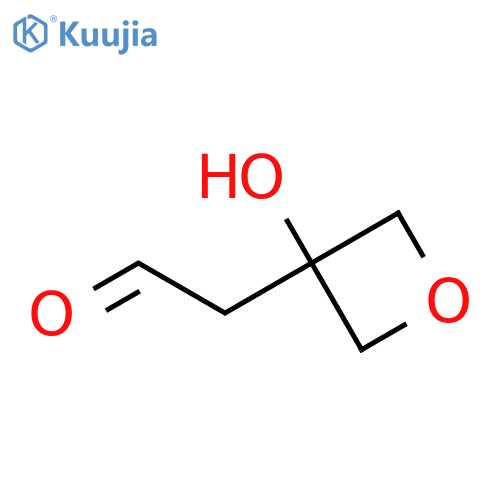

1415459-86-7 structure

商品名:2-(3-hydroxyoxetan-3-yl)acetaldehyde

CAS番号:1415459-86-7

MF:C5H8O3

メガワット:116.12

CID:5251454

2-(3-hydroxyoxetan-3-yl)acetaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(3-hydroxyoxetan-3-yl)acetaldehyde

-

- インチ: 1S/C5H8O3/c6-2-1-5(7)3-8-4-5/h2,7H,1,3-4H2

- InChIKey: JIHTZSVYBQRMAG-UHFFFAOYSA-N

- ほほえんだ: C(=O)CC1(O)COC1

2-(3-hydroxyoxetan-3-yl)acetaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-393763-0.25g |

2-(3-hydroxyoxetan-3-yl)acetaldehyde |

1415459-86-7 | 95.0% | 0.25g |

$1078.0 | 2025-03-16 | |

| Enamine | EN300-393763-1.0g |

2-(3-hydroxyoxetan-3-yl)acetaldehyde |

1415459-86-7 | 95.0% | 1.0g |

$1172.0 | 2025-03-16 | |

| Enamine | EN300-393763-2.5g |

2-(3-hydroxyoxetan-3-yl)acetaldehyde |

1415459-86-7 | 95.0% | 2.5g |

$2295.0 | 2025-03-16 | |

| Enamine | EN300-393763-0.05g |

2-(3-hydroxyoxetan-3-yl)acetaldehyde |

1415459-86-7 | 95.0% | 0.05g |

$983.0 | 2025-03-16 | |

| Enamine | EN300-393763-0.1g |

2-(3-hydroxyoxetan-3-yl)acetaldehyde |

1415459-86-7 | 95.0% | 0.1g |

$1031.0 | 2025-03-16 | |

| Enamine | EN300-393763-0.5g |

2-(3-hydroxyoxetan-3-yl)acetaldehyde |

1415459-86-7 | 95.0% | 0.5g |

$1124.0 | 2025-03-16 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00802304-1g |

2-(3-Hydroxyoxetan-3-yl)acetaldehyde |

1415459-86-7 | 97% | 1g |

¥8000.0 | 2023-04-10 | |

| Enamine | EN300-393763-5.0g |

2-(3-hydroxyoxetan-3-yl)acetaldehyde |

1415459-86-7 | 95.0% | 5.0g |

$3396.0 | 2025-03-16 | |

| Enamine | EN300-393763-10.0g |

2-(3-hydroxyoxetan-3-yl)acetaldehyde |

1415459-86-7 | 95.0% | 10.0g |

$5037.0 | 2025-03-16 |

2-(3-hydroxyoxetan-3-yl)acetaldehyde 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Ping Tong Food Funct., 2020,11, 628-639

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

1415459-86-7 (2-(3-hydroxyoxetan-3-yl)acetaldehyde) 関連製品

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量